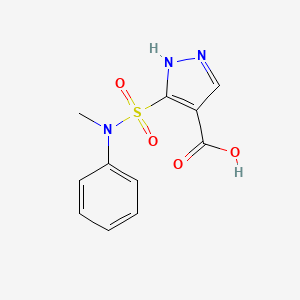

1H-Pyrazole-4-carboxylic acid, 3-((methylphenylamino)sulfonyl)-

CAS No.: 155144-45-9

Cat. No.: VC17268603

Molecular Formula: C11H11N3O4S

Molecular Weight: 281.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 155144-45-9 |

|---|---|

| Molecular Formula | C11H11N3O4S |

| Molecular Weight | 281.29 g/mol |

| IUPAC Name | 5-[methyl(phenyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C11H11N3O4S/c1-14(8-5-3-2-4-6-8)19(17,18)10-9(11(15)16)7-12-13-10/h2-7H,1H3,(H,12,13)(H,15,16) |

| Standard InChI Key | MVYRKTZRJFFMMV-UHFFFAOYSA-N |

| Canonical SMILES | CN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=NN2)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted at the 4-position with a carboxylic acid group (-COOH) and at the 3-position with a sulfonamide group (-SO₂-NH-methylphenyl). The sulfonamide moiety introduces both polar and lipophilic characteristics, while the carboxylic acid enhances water solubility and provides a site for further derivatization .

Physicochemical Characteristics

Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 281.29 g/mol |

| Molecular Formula | C₁₁H₁₁N₃O₄S |

| Melting Point | Not explicitly reported |

| Solubility | Likely polar aprotic solvents |

| Stability | Sensitive to hydrolysis |

The absence of a reported melting point suggests challenges in crystallization or variability depending on synthetic conditions. Analogous pyrazole derivatives, such as 1H-pyrazole-4-carboxylic acid (CAS 37718-11-9), exhibit melting points around 281–283°C , indicating that thermal stability is influenced by substituents.

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves multi-step reactions, as outlined in patent literature for related compounds . A generalized approach includes:

-

Sulfonylation: Reaction of methylphenylamine with a sulfonyl chloride to form the sulfonamide group.

-

Pyrazole Formation: Cyclization of appropriate precursors (e.g., β-keto esters) with hydrazines.

-

Carboxylic Acid Introduction: Hydrolysis of ester intermediates or direct carboxylation .

A patent describing the synthesis of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid (CN114014809A) provides insights into analogous methodologies. For example, ethyl acetoacetate reacts with triethyl orthoformate and acetic anhydride under controlled temperatures (110–120°C) to form intermediate compounds, followed by cyclization with methylhydrazine. While this route targets a methyl-substituted derivative, it highlights the importance of temperature control and solvent selection (e.g., toluene, dichloromethane) in pyrazole synthesis .

Process Optimization

Key parameters affecting yield and purity include:

-

Temperature: Reactions often require precise thermal control (e.g., 8–10°C for methylhydrazine addition) .

-

Solvent Systems: Toluene and water are used for phase separation during workup.

-

Catalysts: Acidic or basic conditions (e.g., hydrochloric acid, sodium hydroxide) facilitate cyclization and hydrolysis .

In one example, a 98.9% purity was achieved through centrifugal drying after hydrochloric acid treatment , demonstrating the efficacy of post-reaction purification.

Chemical Reactivity and Derivative Synthesis

Electrophilic Substitution

The pyrazole ring undergoes electrophilic substitution at the 1- and 3-positions. The sulfonamide and carboxylic acid groups act as directing groups, enabling regioselective modifications. For example, halogenation or nitration could introduce additional functional groups for drug discovery.

Coupling Reactions

The carboxylic acid moiety facilitates amide bond formation via activation with reagents like thionyl chloride or carbodiimides. This reactivity is exploited in prodrug design or polymer conjugation .

Analytical Characterization

Spectroscopic Methods

-

NMR Spectroscopy: ¹H NMR data for analogous compounds reveal characteristic peaks for methyl groups (δ 2.14–3.77 ppm) and aromatic protons (δ 8.09 ppm) .

-

HPLC: Reverse-phase HPLC with UV detection is standard for purity assessment, leveraging the compound’s UV absorbance at 210–280 nm .

Pharmaceutical and Industrial Applications

Drug Discovery

The compound’s dual functional groups make it a versatile scaffold for antimicrobial or anticancer agents. Sulfonamides are prevalent in carbonic anhydrase inhibitors, suggesting potential repurposing.

Agrochemical Development

As a precursor to SDHI fungicides, scalable synthesis routes are critical. The patent-pending method in CN114014809A exemplifies industrial-scale production techniques, emphasizing yield optimization and impurity control.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume